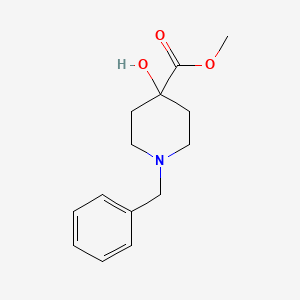

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWUAQUQAKCWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30492439 | |

| Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60437-30-1 | |

| Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The N-benzyl piperidine scaffold is frequently utilized by medicinal chemists as a versatile tool to modulate the physicochemical and pharmacological properties of drug candidates, owing to its structural flexibility and three-dimensional nature.[1] This compound, identified by CAS Number 60437-30-1, serves as a crucial synthetic intermediate or building block in the development of more complex molecules, particularly active pharmaceutical ingredients (APIs) targeting the central nervous system.[2][3][4] Its unique trifunctional structure—comprising a tertiary amine, a tertiary alcohol, and a methyl ester—offers multiple reaction sites for chemical modification, making it a valuable precursor in drug discovery campaigns.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The molecular architecture of this compound dictates its physical and chemical behavior. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky substituents at the C4 position (hydroxyl and methyl carboxylate) and the N1 position (benzyl) have preferred orientations that influence the molecule's overall topology and interaction with biological targets. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, ester carbonyl oxygen, and tertiary nitrogen) imparts a degree of polarity to the molecule, influencing its solubility in various organic solvents.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 60437-30-1 | [4] |

| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |

| Molecular Weight | 249.31 g/mol | [4] |

| Appearance | Typically a solid or oil | Inferred |

| Hydrochloride Salt MW | 285.77 g/mol |[5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the nucleophilic addition to a ketone precursor, 1-benzyl-4-piperidone. This starting material is readily available and provides a direct route to the desired 4,4-disubstituted product.

A highly effective method involves a variation of the Reformatsky reaction or a direct addition of the enolate of methyl acetate. This approach is favored due to its operational simplicity and the direct installation of both the hydroxyl and methyl carboxylate functionalities in a single key step.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 1-benzyl-4-piperidone.

Experimental Protocol: Synthesis via Enolate Addition

This protocol describes a representative lab-scale synthesis.

-

Enolate Formation:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF. Causality: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the kinetic enolate of the ester without competing side reactions like self-condensation.

-

Add methyl acetate dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

-

Nucleophilic Addition:

-

Dissolve 1-benzyl-4-piperidone in a minimal amount of anhydrous THF.

-

Add the solution of 1-benzyl-4-piperidone dropwise to the pre-formed lithium enolate solution at -78 °C. Causality: Maintaining a low temperature prevents decomposition of the enolate and minimizes side reactions, ensuring a clean addition to the carbonyl group.

-

Allow the reaction to stir at -78 °C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: The mild acidic nature of NH₄Cl protonates the resulting alkoxide to form the desired hydroxyl group and neutralizes any remaining LDA without causing harsh side reactions like dehydration.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure this compound.

-

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral features can be reliably predicted based on the known structure of the molecule.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

|---|---|---|

| ¹H NMR | δ 7.2-7.4 (m, 5H), δ 3.7 (s, 3H), δ 3.5 (s, 2H), δ 1.5-3.0 (m, 8H), δ (broad s, 1H) | Aromatic protons (benzyl), methyl ester protons, benzylic CH₂ protons, piperidine ring protons, hydroxyl proton. The conformation of the piperidine ring protons can be complex.[6] |

| ¹³C NMR | δ ~175 (C=O), δ 127-138 (Aromatic C), δ ~70 (C-OH), δ ~63 (Benzylic CH₂), δ ~52 (OCH₃), δ 40-55 (Piperidine CH₂) | Ester carbonyl, aromatic carbons, quaternary carbinol carbon, benzylic carbon, ester methyl carbon, piperidine ring carbons. |

| IR (cm⁻¹) | 3500-3300 (broad), 3030, 2950, 1730 (strong), 1240 | O-H stretch (alcohol), Aromatic C-H stretch, Aliphatic C-H stretch, C=O stretch (ester), C-O stretch (ester). |

| MS (EI) | m/z 249 (M⁺), 158, 91 (base peak) | Molecular ion, loss of benzyl radical ([M-91]⁺), benzyl cation (tropylium). |

Chemical Reactivity and Stability

The compound's three distinct functional groups provide a platform for diverse chemical transformations, making it a valuable intermediate.

-

Tertiary Amine (N-Benzylation): The N-benzyl group is a common protecting group for secondary amines. It can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), yielding the corresponding secondary amine. This unmasks the piperidine nitrogen for further functionalization, such as acylation or alkylation, a key strategy in building molecular diversity.[2]

-

Tertiary Alcohol: The hydroxyl group can undergo esterification or etherification. Under strong acidic conditions, it is susceptible to dehydration, leading to the formation of an alkene (1-benzyl-4-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine). This reactivity must be considered when planning subsequent reaction steps.

-

Methyl Ester: The ester is susceptible to hydrolysis under either acidic or basic (saponification) conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical agents. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding diol.

Storage and Handling

To maintain chemical integrity, the compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[3] As with many amine-containing compounds, it should be kept away from strong oxidizing agents.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a strategic building block. The piperidine scaffold is a privileged structure found in numerous approved drugs, particularly those targeting neurological and psychiatric conditions.[3][7]

The value of this intermediate lies in its ability to serve as a central hub for the synthesis of a library of compounds. Each functional group can be addressed selectively to generate diverse analogs for structure-activity relationship (SAR) studies.

Diagram: Role as a Synthetic Hub

Caption: Diversification potential of the core scaffold.

By leveraging these reaction pathways, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties (ADME), accelerating the journey from a chemical starting point to a viable drug candidate.[1]

Conclusion

This compound is a synthetically valuable intermediate whose chemical properties are defined by the interplay of its tertiary amine, tertiary alcohol, and ester functionalities. A thorough understanding of its synthesis, spectral characteristics, and reactivity is essential for its effective use in research and development. Its strategic importance lies in its role as a versatile scaffold, enabling the efficient construction of complex molecular architectures for the discovery of novel therapeutics.

References

-

PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

A&A Pharmachem. Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. A&A Pharmachem. Available from: [Link]

-

A&A Pharmachem. Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. A&A Pharmachem. Available from: [Link]

-

PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Google Patents.

-

PrepChem. Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. Available from: [Link]

-

PubChem. Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available from: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

-

precisionFDA. METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. precisionFDA. Available from: [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. Available from: [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, a valuable piperidine derivative with significant applications in medicinal chemistry and drug development. The synthesis is strategically divided into two key stages: the preparation of the pivotal intermediate, 1-benzyl-4-piperidone, and its subsequent conversion to the target molecule via a Reformatsky reaction. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide researchers with a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. This compound, in particular, is a valuable building block, incorporating a tertiary amine, a hydroxyl group, and a carboxylate ester, all of which can be further functionalized to generate diverse libraries of compounds for drug discovery programs.[2]

This guide will focus on a practical and scalable two-step synthesis commencing from readily available starting materials. The chosen synthetic strategy is designed to be both efficient and reproducible, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.

Strategic Overview of the Synthesis

The synthesis is approached in a two-stage sequence, as illustrated in the workflow diagram below. The initial stage focuses on the reliable preparation of the key intermediate, 1-benzyl-4-piperidone. The second stage details the construction of the target molecule, this compound, through a carbon-carbon bond-forming reaction.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 1-Benzyl-4-piperidone

The synthesis of 1-benzyl-4-piperidone is a critical first step. Several methods have been reported for its preparation.[3][4] A reliable and scalable approach involves a one-pot reaction sequence starting from benzylamine and methyl acrylate, proceeding through a Michael addition, followed by a Dieckmann condensation, and concluding with hydrolysis and decarboxylation.[3]

Mechanistic Rationale

The synthesis commences with a double Michael addition of benzylamine to two equivalents of methyl acrylate to form the diester, N,N-bis(β-propionate methyl ester) benzylamine. The subsequent intramolecular Dieckmann condensation, a base-catalyzed cyclization of the diester, forms a six-membered β-keto ester ring.[5] The final step involves acidic hydrolysis of the ester and subsequent decarboxylation to yield the desired 1-benzyl-4-piperidone.

Detailed Experimental Protocol

Materials:

-

Benzylamine

-

Methyl acrylate

-

Sodium metal

-

Anhydrous toluene

-

Anhydrous methanol

-

Hydrochloric acid (25% w/w)

-

Sodium hydroxide solution (35% w/w)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous toluene (150 mL) and sodium metal (2.8 g).

-

Heat the mixture to reflux with vigorous stirring.

-

Add anhydrous methanol (1 mL) to initiate the formation of sodium methoxide.

-

Slowly add N,N-bis(β-propionate methyl ester) benzylamine (28 g) dropwise from the dropping funnel.

-

After the addition is complete, continue refluxing for 6 hours. During this period, it may be necessary to increase the stirring speed and add additional anhydrous toluene (100 mL) in portions to maintain a stirrable mixture.

-

Cool the reaction mixture to room temperature and carefully quench by adding 25% hydrochloric acid solution (150 mL).

-

Transfer the mixture to a round-bottom flask and reflux for 5 hours to effect hydrolysis and decarboxylation. The reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the reaction mixture to a pH of approximately 8.5 by the careful addition of 35% sodium hydroxide solution with stirring.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the ethyl acetate by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light yellow oil.[3]

Stage 2: Synthesis of this compound

The second stage of the synthesis involves the conversion of 1-benzyl-4-piperidone to the target molecule. The Reformatsky reaction is a highly effective method for this transformation, allowing for the formation of a carbon-carbon bond at the carbonyl carbon and the introduction of the hydroxyl and ester functionalities in a single step.[6]

The Reformatsky Reaction: A Mechanistic Insight

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc.[7] The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate. This enolate is less basic than the corresponding lithium or magnesium (Grignard) enolates, which prevents side reactions such as self-condensation of the ester or deprotonation of acidic protons on the starting materials.[6]

The key steps of the mechanism are:

-

Oxidative addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form a zinc enolate.

-

Nucleophilic addition: The zinc enolate then adds to the carbonyl group of the ketone (1-benzyl-4-piperidone) to form a zinc alkoxide.

-

Hydrolysis: Subsequent workup with a mild acid protonates the alkoxide to yield the final β-hydroxy ester.

Caption: Mechanism of the Reformatsky reaction.

Detailed Experimental Protocol

Materials:

-

1-Benzyl-4-piperidone

-

Methyl bromoacetate

-

Activated zinc powder

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder (1.2 equivalents) and a crystal of iodine.

-

Add anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 1-benzyl-4-piperidone (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF.

-

Add a small portion of the solution from the dropping funnel to the zinc suspension and warm the mixture gently to initiate the reaction (disappearance of the iodine color and/or gentle refluxing).

-

Once the reaction has initiated, add the remainder of the solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization and Data

The successful synthesis of the target compound should be confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| 1-Benzyl-4-piperidone | ~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, N-CH₂-Ph), ~2.7 (t, 4H, -CH₂-N-CH₂-), ~2.5 (t, 4H, -CH₂-CO-CH₂-) | ~209 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~63 (N-CH₂-Ph), ~53 (-CH₂-N-CH₂-), ~41 (-CH₂-CO-CH₂-) | 190.1 [M+H]⁺ |

| This compound | ~7.3 (m, 5H, Ar-H), ~3.8 (s, 3H, O-CH₃), ~3.6 (s, 2H, N-CH₂-Ph), ~2.8-2.2 (m, 8H, piperidine-H), ~2.0 (s, 1H, -OH) | ~176 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (C-OH), ~63 (N-CH₂-Ph), ~52 (O-CH₃), ~50 (piperidine-C), ~37 (piperidine-C) | 250.1 [M+H]⁺ |

Note: The spectral data for this compound are predicted based on the structure and data from similar compounds. Actual experimental values may vary slightly.

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Benzylamine: Corrosive and toxic. Avoid inhalation and skin contact.

-

Methyl acrylate: Flammable liquid and vapor. Lachrymator.

-

Sodium metal: Highly reactive with water. Handle under an inert atmosphere.

-

Methyl bromoacetate: Toxic and lachrymatory. Handle with care.

-

Zinc powder: Flammable solid.

-

Anhydrous solvents: Flammable.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. By providing a detailed understanding of the reaction mechanisms and comprehensive experimental protocols, this guide aims to empower researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The self-validating nature of the described protocols, grounded in established organic chemistry principles, ensures a high degree of trustworthiness and reproducibility.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

-

Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ([Link])

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P

-

Reformatsky Reaction - Organic Chemistry Portal. ([Link])

-

Reformatsky reaction - BYJU'S. ([Link])

-

Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. ([Link])

-

Synthesis of 4-benzyl-4-hydroxy-piperidine - PrepChem.com. ([Link])

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. ([Link])

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ([Link])

-

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430. ([Link])

-

1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | C13H17ClN2O | CID 2723780. ([Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. ([Link])

-

Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem. ([Link])

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. ([Link])

- CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google P

-

Dieckmann condensation - Wikipedia. ([Link])

Sources

- 1. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - 楚肽生物科技 [apeptides.com]

- 3. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR [m.chemicalbook.com]

- 4. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate CAS number 60437-30-1

An In-depth Technical Guide to Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (CAS 60437-30-1)

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, registered under CAS number 60437-30-1, is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a piperidine core, is a privileged motif found in a multitude of approved pharmaceutical agents.[1] The strategic placement of an N-benzyl protecting group, a tertiary hydroxyl group, and a methyl ester at the C4 position creates a trifunctionalized scaffold, offering medicinal chemists a versatile platform for structural elaboration and the fine-tuning of physicochemical properties.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling, tailored for researchers and professionals in drug development. The N-benzyl piperidine (N-BP) motif is particularly valued for its ability to engage in crucial cation-π interactions with target proteins and for its three-dimensional structure, which is instrumental in optimizing stereochemical aspects of drug potency and safety.[1]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 60437-30-1 | [2] |

| Molecular Formula | C₁₄H₁₉NO₃ | [3] |

| Molecular Weight | 249.31 g/mol | [2] |

| Purity | Typically ≥97% | [4] |

| Canonical SMILES | COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | [3] |

| InChI Key | Not readily available |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is predicated on the nucleophilic addition to a stable and commercially available precursor, 1-benzyl-4-piperidone. The chosen synthetic route must efficiently construct the C4 quaternary center bearing both a hydroxyl and a methyl carboxylate group. A highly effective and industrially scalable approach is a variation of the Reformatsky reaction.

The overall synthetic strategy involves two primary stages: the synthesis of the key starting material, 1-benzyl-4-piperidone, followed by the formation of the target molecule.

Stage 1: Synthesis of the Precursor, 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a widely used intermediate in the synthesis of medicinal compounds. A common and reliable method involves the benzylation of 4-piperidone.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone

-

Reaction Setup: To a stirred mixture of 4-piperidone monohydrate hydrochloride (1 eq) and anhydrous potassium carbonate (3.5 eq) in dry dimethylformamide (DMF), add benzyl bromide (1.15 eq) dropwise at room temperature.[5]

-

Reaction Execution: Heat the reaction mixture to 65 °C and maintain for 14 hours. The potassium carbonate acts as a base to neutralize the HCl salt and the HBr formed during the reaction, driving the nucleophilic substitution forward. DMF is selected as the solvent due to its high boiling point and its ability to dissolve both the organic and inorganic reagents.

-

Work-up and Isolation: After cooling to room temperature, filter the mixture and quench the filtrate with ice water. Extract the aqueous layer with ethyl acetate.[5] The combined organic layers are then washed with water and brine to remove residual DMF and inorganic salts.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-benzyl-4-piperidone as a liquid.[5]

Stage 2: Synthesis of this compound

This stage employs a Reformatsky-type reaction, where an organozinc reagent, formed from methyl bromoacetate and activated zinc, adds to the ketone carbonyl of 1-benzyl-4-piperidone.

Causality of Experimental Choices:

-

Reagents: Methyl bromoacetate is the source of the carboxymethyl group. Zinc is used to form the organometallic nucleophile. It is preferred over more reactive organometallics (like Grignard or organolithium reagents) because it does not readily add to the ester functionality, ensuring chemoselectivity.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the organozinc intermediate (the Reformatsky reagent).

-

Activation: Activation of zinc (e.g., with a small amount of iodine or by pre-washing with acid) is crucial to remove the passivating oxide layer and ensure efficient reaction initiation.

Experimental Protocol: Synthesis of the Target Compound

-

Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.5 eq).

-

Reagent Preparation: Add anhydrous THF to the flask. To this suspension, add a solution of methyl bromoacetate (1.2 eq) in THF dropwise. A gentle exotherm and the formation of a cloudy gray suspension indicate the formation of the Reformatsky reagent, bromozincio(methoxycarbonyl)methanide.

-

Nucleophilic Addition: Cool the reagent mixture to 0 °C. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise. The reaction is maintained at a low temperature to control the exotherm and minimize side reactions.

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution. This protonates the zinc alkoxide intermediate and dissolves excess zinc salts.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is then purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford pure this compound.

Visualizing the Synthetic Workflow

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the standards required for subsequent research.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl aromatic protons (δ ~7.2-7.4 ppm), the benzylic methylene protons (singlet, δ ~3.5-3.6 ppm), the methyl ester protons (singlet, δ ~3.7-3.8 ppm), the piperidine ring protons (multiplets, δ ~2.0-3.0 ppm), and a singlet for the hydroxyl proton (variable, may exchange with D₂O). |

| ¹³C NMR | Resonances for the ester carbonyl carbon (δ ~175 ppm), the quaternary C4 carbon (δ ~70-75 ppm), aromatic carbons (δ ~127-138 ppm), the benzylic methylene carbon (δ ~63 ppm), the methyl ester carbon (δ ~52 ppm), and piperidine ring carbons (δ ~35-55 ppm). |

| Mass Spec (ESI+) | The primary ion observed would be the [M+H]⁺ peak at m/z 250.3, corresponding to the protonated molecule (C₁₄H₂₀NO₃⁺). |

| FT-IR | Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch of the ester (~1730 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹). |

| HPLC | A single major peak under appropriate chromatographic conditions, with purity typically assessed as >97% by peak area integration. |

Applications in Drug Development: A Gateway to Novel Therapeutics

The true value of this compound lies in its potential as a versatile intermediate for creating diverse libraries of bioactive molecules.[6] The N-benzylpiperidine scaffold is a cornerstone in the development of analgesics and other neurologically active agents.[7][8]

The three key functional groups can be selectively modified:

-

N-Debenzylation: The benzyl group serves as a convenient protecting group that can be removed via catalytic hydrogenation.[9] The resulting secondary amine is a key handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).

-

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides, providing another point for diversification.

-

Hydroxyl Group Functionalization: The tertiary alcohol can be alkylated, acylated, or used as a handle for further synthetic transformations.

This multi-faceted reactivity allows for the systematic exploration of chemical space around the piperidine core.

Visualizing its Role as a Versatile Intermediate

Safety, Handling, and Storage

As a research chemical, proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds can guide best practices.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[10] Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: In case of fire, use appropriate extinguishing media (e.g., dry chemical, CO₂, water spray, or alcohol-resistant foam). Wear self-contained breathing apparatus.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined synthesis, versatile functional handles, and residence within a privileged structural class make it a high-value intermediate. For scientists and researchers dedicated to developing the next generation of therapeutics, a thorough understanding of this compound's properties and potential is a critical asset in the complex journey of drug discovery.

References

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

-

NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]

-

Wang, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]

-

Mowbray, C. E., & Procter, G. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 5(19), 3255–3258. ACS Publications. Retrieved from [Link]

-

Mowbray, C. E., & Procter, G. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling - Supporting Information. Figshare. Retrieved from [Link]

-

DeRuiter, J., & Noggle, F. T. (1990). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

-

LookChem. (n.d.). Cas 60437-30-1,this compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). BENZYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. PubMed. Retrieved from [Link]

-

precisionFDA. (n.d.). METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Butanediol dimethacrylate. Retrieved from [Link]

-

PubChem. (n.d.). Pentanedioyl dichloride. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. Retrieved from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. aksci.com [aksci.com]

- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Guide to the Structural Elucidaion of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Executive Summary

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in development timelines. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, a substituted piperidine derivative representative of scaffolds commonly found in pharmacologically active agents.[1][2][3] We will progress through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes not just the procedural steps, but the strategic reasoning behind the selection of each technique and the synergistic interpretation of the resulting data to build an unassailable structural proof.

Introduction: The Imperative for Structural Verification

This compound (Molecular Formula: C₁₄H₁₉NO₃, Molecular Weight: 249.31 g/mol ) is a tertiary amine containing a piperidine core, a common motif in medicinal chemistry. Its structure incorporates a quaternary stereocenter, a hydroxyl group, a methyl ester, and a benzyl protecting group. While its synthesis from starting materials like 1-benzylpiperidin-4-one may suggest a specific outcome, the potential for unexpected rearrangements or side reactions necessitates a rigorous and orthogonal analytical confirmation.[4]

This guide presents a holistic strategy for confirming the covalent structure of the target molecule, moving from broad molecular formula confirmation to the precise mapping of atomic connectivity.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Objective: To confirm the elemental composition and molecular weight of the synthesized compound.

Principle of Operation: High-Resolution Mass Spectrometry (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing between compounds with the same nominal mass.[5][6]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected for a tertiary amine.

-

Formula Determination: Use the instrument's software to calculate the elemental formula that best fits the experimentally observed accurate mass.

Data Interpretation & Expected Results

The expected molecular formula is C₁₄H₁₉NO₃. The monoisotopic mass is calculated to be 249.1365. In positive mode ESI, the molecule will readily accept a proton (H⁺) at the basic nitrogen atom.

Table 1: Expected HRMS Data

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Δ (ppm) | Elemental Composition |

|---|

| [M+H]⁺ | 250.1438 | ~250.1440 | < 5 | [C₁₄H₂₀NO₃]⁺ |

A measured mass within 5 ppm of the calculated mass provides strong evidence for the proposed elemental composition. The fragmentation pattern, though not the primary goal of this initial analysis, can offer preliminary structural clues.[7] Common fragmentation might involve the loss of water (-18 Da) from the hydroxyl group or cleavage of the benzyl group (-91 Da).

Infrared Spectroscopy: Identifying Key Functional Groups

Objective: To identify the principal functional groups present in the molecule, corroborating the proposed structure.

Principle of Operation: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[8] Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint".[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance plot.

Data Interpretation & Expected Results

The IR spectrum provides a rapid check for the expected functional components of this compound.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~3400 | Broad, Medium | O-H Stretch | Tertiary Alcohol (Hydroxyl) |

| ~3050-3020 | Weak-Medium | C-H Stretch (sp²) | Aromatic Ring (Benzyl) |

| ~2950-2800 | Medium-Strong | C-H Stretch (sp³) | Piperidine Ring, CH₂, CH₃ |

| ~1730 | Strong, Sharp | C=O Stretch | Ester (Carbonyl) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O Stretch | Ester |

| ~740, ~700 | Strong | C-H Out-of-plane bend | Monosubstituted Benzene |

The presence of a broad O-H stretch, a sharp and strong C=O stretch, and both aromatic and aliphatic C-H stretches would provide strong, immediate support for the hypothesized structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, count, and connectivity of atoms.[11] A combination of 1D and 2D experiments is required for an unambiguous assignment.[12][13]

¹H NMR: Proton Inventory and Environment

Objective: To identify all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

Data Interpretation & Expected Results: Based on the structure's symmetry, we expect to see distinct signals for the benzyl group protons, the methyl ester protons, and the piperidine ring protons.

-

Aromatic Region (~7.2-7.4 ppm): The five protons of the monosubstituted benzene ring will appear here as a multiplet.

-

Methyl Ester (~3.7 ppm): A sharp singlet integrating to 3H is expected for the -OCH₃ group.

-

Benzyl CH₂ (~3.6 ppm): A singlet integrating to 2H for the benzylic protons (-N-CH₂-Ph).

-

Piperidine Protons (~1.8-3.0 ppm): The eight protons on the piperidine ring are diastereotopic. We expect complex multiplets in this region. The protons on carbons adjacent to the nitrogen will be further downfield.

-

Hydroxyl Proton (~2.0-4.0 ppm): A broad singlet that can exchange with trace D₂O in the solvent. Its integration should be 1H.

¹³C NMR & DEPT-135: The Carbon Skeleton

Objective: To identify all unique carbon environments and determine the type of each carbon (CH₃, CH₂, CH, or quaternary C).

Protocol:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

Data Interpretation & Expected Results: The structure has 14 carbon atoms, but due to symmetry in the phenyl ring, we expect fewer than 14 unique signals.

-

Ester Carbonyl (~175 ppm): Quaternary carbon, absent in DEPT.

-

Aromatic Carbons (~127-138 ppm): Four signals expected for the benzyl group (one quaternary, three CH).

-

Quaternary Piperidine Carbon (~70 ppm): The C4 carbon bearing the -OH and -COOCH₃ groups. Absent in DEPT.

-

Benzylic Carbon (~63 ppm): The -N-CH₂-Ph carbon (CH₂), negative in DEPT.

-

Piperidine Carbons (~50-55 ppm): The C2/C6 carbons adjacent to the nitrogen (CH₂), negative in DEPT.

-

Methyl Ester Carbon (~52 ppm): The -OCH₃ carbon (CH₃), positive in DEPT.

-

Piperidine Carbons (~35-40 ppm): The C3/C5 carbons (CH₂), negative in DEPT.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for establishing the final connectivity map.[14][15]

A. ¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

Interpretation: Cross-peaks in a COSY spectrum connect coupled protons. For our target, we would expect to see correlations between the protons at C2/C6 and C3/C5, establishing the piperidine ring's spin system. The aromatic protons may also show correlations among themselves. The singlets (benzyl CH₂ and methyl ester) will not have any COSY cross-peaks.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on the F2 (horizontal) axis with the carbon signal of the carbon it is directly bonded to on the F1 (vertical) axis. This allows for the definitive assignment of all protonated carbons by linking the already-assigned proton signals to their corresponding carbon signals.[13]

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments and identifying quaternary carbons.

Interpretation: Cross-peaks in the HMBC spectrum link protons to carbons separated by two or three bonds. This is the final piece of the puzzle.

Caption: Key HMBC correlations confirming the molecular backbone.

Key Expected HMBC Correlations:

-

Methyl Protons to Ester Carbonyl: A strong correlation from the methyl protons (~3.7 ppm) to the ester carbonyl carbon (~175 ppm) confirms the methyl ester functionality.

-

Piperidine Protons to Quaternary C4: Correlations from the protons on C3/C5 to the quaternary carbon C4 (~70 ppm) and the ester carbonyl C=O (~175 ppm) firmly place the ester and hydroxyl groups at the C4 position.

-

Benzylic Protons to Piperidine Ring: A correlation from the benzylic CH₂ protons (~3.6 ppm) to the C2/C6 carbons (~50-55 ppm) of the piperidine ring confirms the attachment of the benzyl group to the nitrogen.

-

Benzylic Protons to Aromatic Ring: Correlations from the benzylic CH₂ protons to the quaternary and ortho carbons of the phenyl ring confirm the benzyl group's structure.

Data Synthesis and Final Confirmation

By systematically integrating the data from all techniques, we can build an unassailable structural proof.

-

MS confirms the molecular formula is C₁₄H₁₉NO₃.

-

IR confirms the presence of -OH, C=O (ester), aromatic, and aliphatic C-H functional groups.

-

¹H and ¹³C NMR provide a complete count of all proton and carbon environments, which matches the proposed structure. DEPT-135 confirms the number of CH₃, CH₂, and quaternary carbons.

-

COSY establishes the H-C-C-H connectivity within the piperidine ring.

-

HSQC links every proton directly to its attached carbon.

-

HMBC provides the final, crucial links between molecular fragments, connecting the methyl group to the ester, the ester to the C4 position, and the benzyl group to the nitrogen, confirming the entire covalent framework.

Table 3: Summary of Spectroscopic Data and Assignments

| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from H) |

|---|---|---|---|---|---|---|

| C=O | ~175.0 | Absent | - | - | - | - |

| C4 | ~70.0 | Absent | - | - | - | - |

| O-CH₃ | ~52.5 | CH₃ (+) | ~3.75 | s | 3H | C=O, C4 |

| N-CH₂-Ph | ~63.0 | CH₂ (-) | ~3.60 | s | 2H | C2/C6, C_ipso (Aromatic) |

| C2, C6 | ~51.0 | CH₂ (-) | ~2.80 | m | 4H | C4, C3/C5, N-CH₂-Ph |

| C3, C5 | ~36.0 | CH₂ (-) | ~2.10, 1.85 | m | 4H | C4, C2/C6, C=O |

| C_ipso | ~138.0 | Absent | - | - | - | - |

| C_ortho/meta/para | ~129.5, 128.5, 127.5 | CH (+) | ~7.30 | m | 5H | N-CH₂-Ph, Other Ar-C |

| OH | - | - | variable | br s | 1H | C4, C3/C5 |

Conclusion

The structural elucidation of a novel compound requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of information. Through the systematic application of mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments, the proposed structure of This compound can be confirmed with the highest degree of confidence. This rigorous, evidence-based workflow is fundamental to ensuring data integrity in chemical research and is an absolute requirement in the regulated environment of pharmaceutical development.

References

-

TutorChase. Why are infrared spectra useful in identifying functional groups?[Link]

-

Solubility of Things. Applications of IR Spectroscopy.[Link]

-

American Chemical Society. IR Spectra Functional Groups.[Link]

-

Steinbeck, C., Krause, S., & Kuhn, S. (2011). Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information.[Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.[Link]

-

Lasri, J., & El-Gharbawy, A. (Eds.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.[Link]

-

Anu A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.[Link]

-

TMP Chem. (2015). Functional Groups from Infrared Spectra. YouTube. [Link]

-

Dr. Dietmar Kennepohl, et al. INFRARED SPECTROSCOPY (IR).[Link]

-

Lahmidi, S., et al. (2021). Synthesis, Structural elucidation, Antioxidant Activity of new Phenolic Derivatives containing Piperidine Moiety: Experimental and theoretical investigations. ResearchGate. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).[Link]

-

ResearchGate. (2011). Theoretical NMR correlations based Structure Discussion.[Link]

-

GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry?[Link]

-

Szałaj, N., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

-

Wikipedia. Fragmentation (mass spectrometry).[Link]

-

ResearchGate. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry.[Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[Link]

Sources

- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. gentechscientific.com [gentechscientific.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. tutorchase.com [tutorchase.com]

- 10. youtube.com [youtube.com]

- 11. anuchem.weebly.com [anuchem.weebly.com]

- 12. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in the design and development of novel therapeutics.[2][3][4] This guide offers an in-depth exploration of the physical and chemical properties of piperidine derivatives, providing a critical resource for researchers aiming to leverage this versatile scaffold. We will delve into the nuanced interplay of its structural features, reactivity, and conformational behavior that dictates its biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

Piperidine is a saturated heterocyclic amine consisting of a six-membered ring with five methylene bridges and one amine group.[5] Its utility in drug design stems from its ability to introduce a basic nitrogen atom, which is often crucial for target engagement and for modulating physicochemical properties like solubility, while also providing a three-dimensional structural framework.[2] The piperidine motif is found in over seventy commercialized drugs, including blockbuster pharmaceuticals, highlighting its importance in medicinal chemistry.[6][7] This widespread success is attributed to its favorable properties, including:

-

Metabolic Stability: The piperidine ring is generally considered metabolically stable, a desirable characteristic for drug candidates.[2][4]

-

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[3][8]

-

Improved Pharmacokinetics: The incorporation of a piperidine moiety can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often with reduced toxicity.[4]

Physicochemical Properties of Piperidine Derivatives

The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For piperidine derivatives, key parameters include basicity (pKa), lipophilicity (logP), and conformational preferences.

Basicity (pKa)

The basicity of the piperidine nitrogen is a critical determinant of its behavior in a physiological environment. The pKa of the conjugate acid of piperidine is approximately 11.22, indicating it is a strong base.[2][9] This basicity allows it to be protonated at physiological pH, which can be advantageous for forming ionic interactions with biological targets and for improving aqueous solubility. The substitution pattern on the piperidine ring can significantly influence its pKa. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will increase it.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a crucial parameter for predicting a drug's ability to cross cell membranes. Piperidine itself has a logP of 0.84, indicating a slight preference for the lipid phase.[2] The introduction of various substituents can dramatically alter the lipophilicity of piperidine derivatives, providing a tool to modulate properties like cell permeability and off-target interactions.[2][10]

| Compound | pKa of Conjugate Acid | logP (Octanol/Water) |

| Piperidine | ~11.22[2][9] | 0.84[2] |

| N-Methylpiperidine | Not explicitly found | Not explicitly found |

| 4-Hydroxypiperidine | Not explicitly found | Not explicitly found |

| 4-Carboxypiperidine | Not explicitly found | Not explicitly found |

This table presents representative values. Actual values can vary based on experimental conditions and the specific derivative.

Conformational Analysis

Unlike its aromatic counterpart, pyridine, piperidine is a flexible molecule that predominantly adopts a chair conformation, similar to cyclohexane.[11] However, the presence of the nitrogen atom introduces two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable.[11]

The conformational preference of substituents on the piperidine ring is a critical factor in determining the molecule's three-dimensional shape and, consequently, its interaction with a biological target. The interplay of steric hindrance, electrostatic interactions, and hyperconjugation governs the conformational equilibrium.[12][13][14] For instance, in fluorinated piperidines, the fluorine atom can exhibit a preference for the axial position due to favorable hyperconjugative and electrostatic interactions.[12][14]

Diagram: Conformational Isomers of Piperidine

Caption: Chair conformations of piperidine showing the axial and equatorial positions of the N-H bond.

Chemical Properties and Reactivity

The chemical reactivity of piperidine is centered around the nucleophilic nitrogen atom and the C-H bonds of the ring. It is a widely used secondary amine in organic synthesis.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes piperidine a potent nucleophile and a moderately strong base. It readily participates in a variety of reactions, including:

-

N-Alkylation, N-Acylation, and N-Arylation: These reactions are fundamental for introducing substituents on the nitrogen atom, which is a common strategy in drug design to modulate potency and selectivity.[15]

-

Enamine Formation: Piperidine is frequently used to convert ketones into enamines, which are versatile intermediates in C-C bond-forming reactions, such as the Stork enamine alkylation.[11]

Reactions Involving the Ring

The piperidine ring can also undergo various transformations, often initiated by functionalization at the nitrogen or by the presence of activating groups on the ring. Common reactions include:

-

Oxidation: The piperidine ring can be oxidized, particularly at the positions adjacent to the nitrogen atom.[2]

-

Cyclization Reactions: Intramolecular reactions are a powerful tool for the synthesis of complex piperidine derivatives, including condensed and spirocyclic systems.[1]

Synthetic Methodologies

A plethora of synthetic methods have been developed for the construction of the piperidine ring and its derivatives. The choice of a particular method depends on the desired substitution pattern and stereochemistry.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is one of the most common and direct methods for the synthesis of piperidines.[11][16] Various catalysts, including nickel, palladium, and ruthenium, can be employed, often under high pressure and temperature.[1][16]

Diagram: Synthesis of Piperidine by Pyridine Hydrogenation

Caption: A common synthetic route to piperidine via the catalytic hydrogenation of pyridine.

Reductive Amination

Reductive amination of dicarbonyl compounds or their equivalents is another versatile method for constructing the piperidine ring. This typically involves the condensation of an amine with a 1,5-dicarbonyl compound to form a cyclic iminium ion, which is then reduced in situ.[1]

Cyclization Reactions

A variety of intramolecular cyclization strategies are employed for the synthesis of substituted piperidines, including:

-

Aza-Diels-Alder Reactions: This powerful cycloaddition reaction allows for the stereocontrolled synthesis of highly functionalized piperidines.

-

Intramolecular Michael Additions: The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system within the same molecule can lead to the formation of the piperidine ring.[1]

Role in Drug Design and Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[3] Understanding these structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[15][17][18]

For example, in the development of histamine H3 receptor agonists, piperidine derivatives showed significantly higher affinity compared to their piperazine counterparts, highlighting the importance of the specific heterocyclic core.[17] The benzoylpiperidine fragment is another example of a privileged structure found in numerous bioactive molecules, including antipsychotic and anticancer agents.[19][20]

Experimental Protocols

To provide practical insights, this section details a general protocol for the synthesis and characterization of a piperidine derivative.

Synthesis of N-Benzylpiperidine via Reductive Amination

This protocol describes the synthesis of N-benzylpiperidine from piperidine and benzaldehyde.

Materials:

-

Piperidine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-benzylpiperidine.

Characterization of Piperidine Derivatives

The synthesized piperidine derivatives should be thoroughly characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their connectivity. Characteristic signals for the piperidine ring protons typically appear in the range of 1.5-3.0 ppm.[21][22]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbon signals of the piperidine ring are typically found in the upfield region of the spectrum.[22][23]

Infrared (IR) Spectroscopy:

-

The N-H stretch of a secondary amine like piperidine appears as a weak to medium band around 3300-3500 cm⁻¹.

-

The C-H stretching vibrations of the methylene groups are observed around 2850-2950 cm⁻¹.[24]

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.[22]

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile building block in the design of new therapeutic agents.[6][25] Its favorable physicochemical properties, metabolic stability, and synthetic tractability make it an attractive core for medicinal chemists. A thorough understanding of its physical and chemical properties, including its conformational behavior and reactivity, is essential for the rational design of potent and selective drug candidates. The experimental protocols and characterization techniques outlined in this guide provide a practical framework for researchers working with this important class of heterocyclic compounds.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. ias.ac.in [ias.ac.in]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Modern Analgesia: A Technical Guide to Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate in Medicinal Chemistry

Foreword: Unveiling the Core of Potency

In the landscape of medicinal chemistry, particularly in the pursuit of potent analgesic agents, certain molecular scaffolds emerge as indispensable keystones. Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, a seemingly unassuming heterocyclic compound, represents one such critical nexus. Its strategic arrangement of functional groups—a protective N-benzyl moiety, a reactive hydroxyl group, and a modifiable ester—renders it a highly versatile intermediate in the synthesis of complex, clinically significant therapeutics. This technical guide provides an in-depth exploration of this pivotal molecule, elucidating its synthesis, chemical rationale, and profound role in the development of next-generation analgesics, with a primary focus on the fentanyl class of opioids. We will dissect the synthetic strategies that leverage this scaffold, the critical role of its structural components, and the pharmacological impact of the molecules derived from it, offering a comprehensive resource for researchers and drug development professionals.

The Strategic Architecture: Understanding the Compound's Significance

This compound (CAS No. 60437-30-1) possesses a molecular architecture primed for synthetic elaboration.[1] The piperidine ring is a common motif in a vast array of biologically active compounds, lauded for its ability to confer favorable pharmacokinetic properties.[2] The strategic placement of substituents on this core is what defines the utility of this specific intermediate.

-

The N-Benzyl Group: This bulky aromatic group serves as a crucial protecting group for the piperidine nitrogen.[3] This protection is essential during the initial stages of synthesis to prevent unwanted side reactions at the nitrogen atom. Its removal, typically via catalytic hydrogenation, is a key deprotection step later in the synthetic sequence to unmask the secondary amine for further functionalization.[4][5]

-

The 4-Hydroxy Group: The tertiary hydroxyl group at the C4 position is a key point for introducing diversity and influencing the pharmacological profile of the final compound. While not always directly part of the final pharmacophore, its presence in the precursor is vital for certain synthetic transformations.

-

The 4-Carboxylate Group: The methyl ester at the C4 position is a versatile handle for a variety of chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other moieties, or it can be directly converted to other functional groups. This position is critical for the development of potent fentanyl analogs like carfentanil.[6]

The interplay of these functional groups provides a logical and controllable pathway for the construction of complex molecules with high precision.

Synthetic Pathways: From Precursor to Potent Analgesic

The primary application of this compound lies in its role as a key intermediate in the multi-step synthesis of potent opioid analgesics. The general synthetic strategy involves the initial construction of this core, followed by a series of modifications to introduce the pharmacophoric elements necessary for high-affinity binding to the µ-opioid receptor.

Synthesis of the Core Intermediate

While various proprietary methods exist, a common academic approach to synthesizing the core intermediate starts from more readily available precursors, such as 1-benzyl-4-piperidone.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a solution of trimethylsilyl cyanide.

-

Cyanosilylation: Stir the reaction mixture at room temperature to facilitate the formation of the corresponding trimethylsilyl cyanohydrin.

-

Methanolysis: Carefully add methanol to the reaction mixture. This step serves to both remove the silyl protecting group and provide the methoxy group for the ester formation.

-

Acidic Work-up: An acidic work-up (e.g., with aqueous HCl) is then performed to hydrolyze the nitrile to the carboxylic acid and subsequently promote esterification with the methanol present, yielding the target compound.

-

Purification: The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

This protocol represents a streamlined approach to accessing the core intermediate, leveraging the reactivity of the ketone to introduce the necessary functional groups at the C4 position.

Elaboration to a Fentanyl Analog: A Representative Pathway

The true value of this compound is realized in its conversion to highly potent analgesics. The following pathway illustrates a representative synthesis of a fentanyl analog, highlighting the key transformations.

Workflow: Synthesis of a Fentanyl Analog

Caption: Synthetic workflow from the core intermediate to a fentanyl analog.

Experimental Protocol: Key Transformations

-

Amination: The hydroxyl group of this compound is replaced with an aniline group through a reductive amination or a related substitution reaction to yield Methyl 1-benzyl-4-anilinopiperidine-4-carboxylate.[4]

-

N-Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[4] This crucial step exposes the piperidine nitrogen for the introduction of the N-phenethyl group or other bioisosteres characteristic of fentanyl analogs.

-

Acylation and Alkylation: The secondary amine is then acylated, typically with propionyl chloride, to introduce the propanamide side chain. Subsequent alkylation of the piperidine nitrogen with a suitable alkylating agent completes the synthesis of the final fentanyl analog.

This modular approach allows for the synthesis of a diverse library of fentanyl analogs by varying the aniline derivative, the acylating agent, and the alkylating agent, enabling fine-tuning of the pharmacological properties.